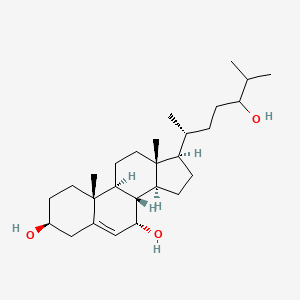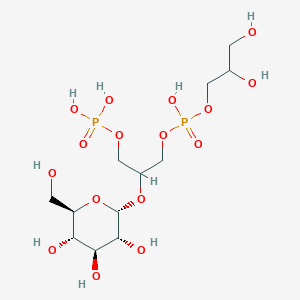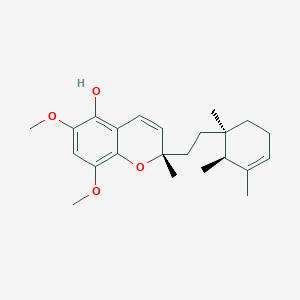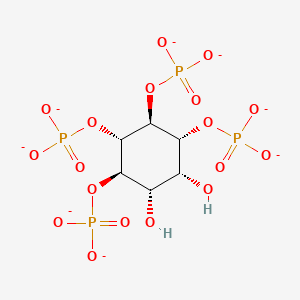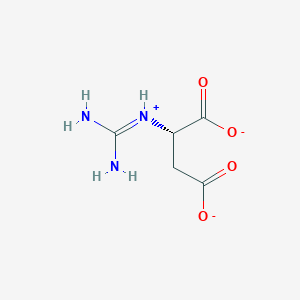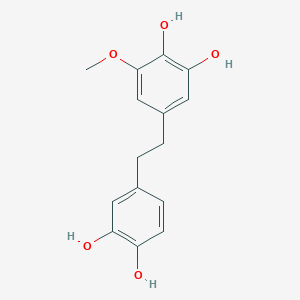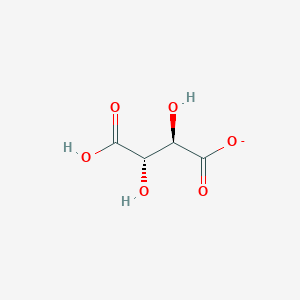
(2R,3S)-3-carboxy-2,3-dihydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-carboxy-2,3-dihydroxypropanoate is a meso-tartrate(1-). It is an enantiomer of a (2S,3R)-3-carboxy-2,3-dihydroxypropanoate.
Applications De Recherche Scientifique
Crystal Structure Analysis
In crystallography, the molecular salt of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate has been studied for its three-dimensional structural properties. The study by Jovita et al. (2014) examined the crystal structure of this compound, noting the intricate hydrogen bonds forming a three-dimensional network (Jovita, Sathya, Usha, Vasanthi, & Ramanand, 2014).
Enantioselective Synthesis
Alonso et al. (2005) described the enantioselective synthesis of a compound starting from a derivative of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This synthesis is critical for producing optically active compounds, which have wide applications in pharmaceuticals and materials science (Alonso, Santacana, Rafecas, & Riera, 2005).
Organoiron Complex Synthesis
Chu et al. (1992) utilized (2R,3S)-3-carboxy-2,3-dihydroxypropanoate in the synthesis of organoiron complexes, showcasing its role in creating chiral 3-hydroxypropionate-2,3-dication equivalents. These complexes have implications in various synthetic pathways, including pharmaceutical synthesis (Chu, Zhen, Zhu, & Rosenblum, 1992).
Aminodiols and Amino Acid Derivatives
Semina et al. (2016) researched the synthesis of aminodiols from N-substituted alkyl acrylates, which included derivatives of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This process is important for producing amino acid derivatives that are critical in biochemistry and medicine (Semina, Žukauskaitė, Šačkus, Kimpe, & Mangelinckx, 2016).
Supramolecular Architecture
Farrell et al. (2002) explored the supramolecular architecture of a hydrated adduct involving (2R,3S)-3-carboxy-2,3-dihydroxypropanoate. This study provides insights into the potential of such compounds in forming complex structures, which is useful in materials science and nanotechnology (Farrell, Ferguson, Lough, & Glidewell, 2002).
Enzymatic Resolution in Synthesis
Kamal et al. (2007) discussed the enzymatic resolution of a compound related to (2R,3S)-3-carboxy-2,3-dihydroxypropanoate, demonstrating its relevance in producing optically pure compounds. This is particularly important in the synthesis of pharmaceuticals where enantiomeric purity is crucial (Kamal, Khanna, & Krishnaji, 2007).
Drug Synthesis Applications
Watson et al. (1990) utilized derivatives of (2R,3S)-3-carboxy-2,3-dihydroxypropanoate in the synthesis of diltiazem, a cardiac drug. This highlights the compound's role in the synthesis of complex molecules for therapeutic purposes (Watson, Fung, Gredley, Bird, Jackson, Gountzos, & Matthews, 1990).
Methylene-Phosphonate Analogues
Blackburn and Rashid (1988) described the synthesis of analogues of 2-phospho-D-glyceric acid from (2R)-2-carboxy-3-hydroxypropane. These analogues have potential applications in biochemistry and pharmacology (Blackburn & Rashid, 1988).
Propriétés
Nom du produit |
(2R,3S)-3-carboxy-2,3-dihydroxypropanoate |
|---|---|
Formule moléculaire |
C4H5O6- |
Poids moléculaire |
149.08 g/mol |
Nom IUPAC |
(2R,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2+ |
Clé InChI |
FEWJPZIEWOKRBE-XIXRPRMCSA-M |
SMILES isomérique |
[C@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(9Z)-octadecenoyl]-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263377.png)
